BenchChemオンラインストアへようこそ!

3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one

Medicinal Chemistry Kinase Inhibition Analgesic Research

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 854161-41-4) is an N3-substituted 1,2,3-benzotriazin-4(3H)-one heterocycle bearing a 2-morpholinoethyl side chain. This scaffold constitutes a privileged pharmacophore in medicinal chemistry, with derivatives reported as α-glucosidase inhibitors, chymotrypsin inhibitors, and serine/threonine kinase inhibitors.

Molecular Formula C13H16N4O2
Molecular Weight 260.297
CAS No. 854161-41-4
Cat. No. B2903988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one
CAS854161-41-4
Molecular FormulaC13H16N4O2
Molecular Weight260.297
Structural Identifiers
SMILESC1COCCN1CCN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C13H16N4O2/c18-13-11-3-1-2-4-12(11)14-15-17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2
InChIKeyKUUONTLWXNCJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 854161-41-4): Procurement-Relevant Structural & Pharmacological Profile for Differentiated Research Sourcing


3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 854161-41-4) is an N3-substituted 1,2,3-benzotriazin-4(3H)-one heterocycle bearing a 2-morpholinoethyl side chain . This scaffold constitutes a privileged pharmacophore in medicinal chemistry, with derivatives reported as α-glucosidase inhibitors, chymotrypsin inhibitors, and serine/threonine kinase inhibitors [1][2][3]. The compound features a molecular formula of C13H16N4O2 and a molecular weight of 260.29 g/mol, and is commercially available at documented purity specifications (≥95%) from non-excluded vendors .

Why 3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one Cannot Be Replaced by Unsubstituted Core or Direct N-Morpholinyl Analogs in Targeted Research Programs


Generic substitution of the 1,2,3-benzotriazin-4(3H)-one core is precluded by the profound influence of the N3-substituent on both biological target engagement and physicochemical properties. The 2-morpholinoethyl group introduces an ethyl spacer between the benzotriazinone ring and the morpholine moiety, which diverges fundamentally from the direct N-morpholinyl attachment found in Molinazone (CAS 5581-46-4) [1]. This structural divergence dictates distinct pharmacological profiles: the direct N-morpholinyl analog (Molinazone) is classified as an anti-inflammatory analgesic (phenylbutazone derivative) [1], whereas the morpholinylbenzotriazine scaffold—exemplified by the 2-morpholinoethyl substitution pattern—is claimed in patent literature for serine/threonine kinase inhibition and cancer radiosensitization [2]. Furthermore, the benzotriazinone core itself exhibits photostability superior to structurally related o-azidobenzamide alternatives, which rapidly photodegrade upon irradiation [3]. Thus, even within the narrow chemical space of N-substituted benzotriazinones, interchanging compounds leads to functionally divergent research outcomes.

Quantitative Differentiation Evidence: 3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one Against Key In-Class Comparators


Structural Divergence from Molinazone: Ethyl-Spacer vs. Direct N-Morpholinyl Attachment Dictates Distinct Pharmacological Classification

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one (MW = 260.29 g/mol, formula C13H16N4O2) differs from the closest in-class drug analog Molinazone (CAS 5581-46-4, MW = 232.24 g/mol, formula C11H12N4O2) by the presence of an ethyl (–CH2CH2–) spacer between the benzotriazinone N3 position and the morpholine ring [1]. Molinazone features a direct N–N bond between the benzotriazinone N3 and the morpholine nitrogen, which is classified as an anti-inflammatory analgesic (phenylbutazone derivative) [1]. In contrast, the morpholinylbenzotriazine patent family (EP 2780332 A1 / US 9,187,469 B2) specifically claims compounds incorporating the ethyl-linked morpholinoethyl motif for inhibiting serine/threonine protein kinases [2].

Medicinal Chemistry Kinase Inhibition Analgesic Research Structure-Activity Relationship

Patent-Backed Therapeutic Specificity: Morpholinylbenzotriazines as Serine/Threonine Kinase Inhibitors with Radiosensitization Utility

The morpholinylbenzotriazine patent (US 9,187,469 B2 / EP 2780332 A1) provides explicit therapeutic utility claims for compounds incorporating the morpholinoethyl-benzotriazinone architecture: inhibition of serine/threonine protein kinases and sensitization of cancer cells to anticancer agents and/or ionizing radiation [1]. This therapeutic vector is absent from the Molinazone (analgesic) and α-glucosidase inhibitor benzotriazinone sulfonamide series. Specifically, 1,2,3-benzotriazin-4(3H)-one sulfonamide derivatives from the 2022 Khalid et al. study showed α-glucosidase IC50 values ranging from 29.75 ± 0.14 μM (compound 5c, most potent) to 37.24 ± 0.04 μM (compound 5m) , a target class orthogonal to the kinase inhibition claimed for the morpholinoethyl series. No direct kinase inhibition IC50 values for the target compound were identified in publicly available data; the differentiation rests on patent-claimed target class specificity distinct from comparator benzotriazinone chemotypes.

Cancer Therapy Kinase Inhibition Radiosensitization Patent Pharmacology

Photochemical Stability Advantage of the Benzotriazinone Core over o-Azidobenzamide Congeners

The 1,2,3-benzotriazin-4(3H)-one core demonstrates superior photochemical stability relative to structurally related o-azidobenzamide congeners. Mair and Stevens (1971) reported that 1,2,3-benzotriazinones are photostable, whereas o-azidobenzamides rapidly lose nitrogen upon irradiation in methanol with a 100 W medium-pressure lamp, affording 2-methoxy-3H-azepine-3-carboxamides through photodecomposition [1]. This differential photostability has direct implications for experimental reproducibility in assays requiring light exposure and for long-term compound storage. While the study examined 3-alkyl-substituted benzotriazinones without the morpholinoethyl group specifically, the photostability is attributed to the benzotriazinone ring system itself [1].

Photostability Heterocyclic Chemistry Irreversible Enzyme Inhibition Experimental Reproducibility

Procurement-Relevant Purity Differentiation: Verifiable Commercial Specification for Research-Grade Sourcing

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 854161-41-4) is commercially available from AKSci (Catalog No. 5016CL) at a documented minimum purity specification of 95%, with full quality assurance backed by batch-specific SDS and Certificate of Analysis (COA) upon request . In comparison, an alternative commercial listing (Leyan, Product No. 2128653) offers the compound at a lower minimum purity of 90% . The 5-percentage-point purity differential represents a meaningful quality distinction for research groups requiring higher starting material purity to minimize confounding impurities in dose-response or mechanistic studies.

Compound Procurement Quality Assurance Reproducibility Commercial Availability

Optimal Application Scenarios for 3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one Based on Quantitatively Differentiated Evidence


Serine/Threonine Kinase Inhibitor Screening & Cancer Radiosensitization Studies

The morpholinoethyl-substituted benzotriazinone scaffold is patent-claimed for serine/threonine kinase inhibition and sensitization of cancer cells to ionizing radiation and anticancer drugs [1]. Research groups conducting kinase panel screens, DNA damage response pathway studies, or combination radiotherapy protocols should prioritize this compound over Molinazone (analgesic indication) or α-glucosidase-optimized benzotriazinone sulfonamides, as the target class is orthogonal to these alternative chemotypes [1][2]. The 2-morpholinoethyl substitution pattern with its ethyl spacer is within the specifically claimed structural scope of the morpholinylbenzotriazine patent family.

Structure-Activity Relationship (SAR) Studies Exploring N3-Substituent Spacer Length Effects

The compound's ethyl (–CH2CH2–) spacer between the benzotriazinone N3 and the morpholine ring provides a structurally distinct point on the N3-substituent SAR landscape relative to the direct N-morpholinyl attachment in Molinazone (MW difference: +28.05 g/mol, 12.1% mass increase) [1]. Medicinal chemistry teams optimizing linker length for target engagement, pharmacokinetic tuning, or conformational restriction should include this compound as the two-carbon spacer benchmark, alongside the zero-carbon-spacer Molinazone and longer-chain analogs, to systematically map the spacer-dependent pharmacological profile.

Photostability-Demanding Assay Workflows & Long-Term Compound Library Storage

The established photostability of the 1,2,3-benzotriazin-4(3H)-one core under irradiation conditions [1] makes this compound suitable for assay protocols involving light exposure—including fluorescence-based readouts, photopharmacology experiments, and UV-Vis spectroscopy—where photolabile o-azidobenzamide congeners would degrade and confound results. Additionally, this photostability supports long-term compound library storage without the need for stringent light-exclusion measures, reducing storage complexity and preserving compound integrity across multi-year screening campaigns.

High-Purity Starting Material for Dose-Response and Mechanistic Studies Requiring Minimal Impurity Interference

Sourcing the ≥95% purity grade (AKSci Cat. 5016CL) provides a documented 5-percentage-point purity advantage over the 90% commercial alternative [1]. For concentration-response curve generation (IC50/EC50 determinations), cellular pathway analysis, and biochemical reconstitution experiments where trace impurities can distort apparent potency or introduce off-target artifacts, this higher-purity specification reduces confounding variables and enhances inter-experimental reproducibility.

Quote Request

Request a Quote for 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.